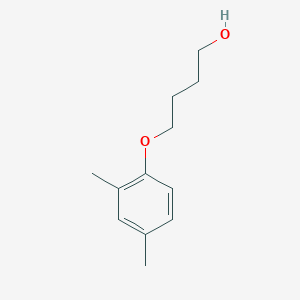

1-Éthyl-3-(4-oxocyclohexyl)urée

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-substituted ureas, such as “1-Ethyl-3-(4-oxocyclohexyl)urea”, can be achieved through a simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent .Molecular Structure Analysis

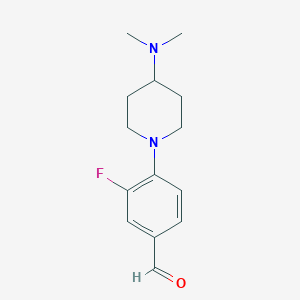

The molecular structure of “1-Ethyl-3-(4-oxocyclohexyl)urea” is characterized by a six-membered ring (cyclohexyl group), a urea group, and an ethyl group .Chemical Reactions Analysis

The Biginelli reaction, which involves the condensation of an aldehyde and urea, is a potential chemical reaction involving “1-Ethyl-3-(4-oxocyclohexyl)urea”. The iminium intermediate generated in this reaction acts as an electrophile for the nucleophilic addition of the ketoester enol .Applications De Recherche Scientifique

Accélération de la réaction de Biginelli

1-Éthyl-3-(4-oxocyclohexyl)urée: est utilisé dans l'accélération de la réaction de Biginelli. Cette réaction est fondamentale dans la synthèse chimique multicomposants, offrant l'accès à un éventail diversifié de dihydropyrimidinones ayant des propriétés pharmacologiques significatives . Le composé contribue à la formation rapide de dihydropyrimidinone à partir d'acétoacétate d'éthyle, de benzaldéhyde et d'urée, en particulier lorsqu'il est combiné à des techniques d'ionisation par électronébulisation et de spectrométrie de mobilité ionique .

Synthèse de bioconjugués à base d'ADN

Le composé sert d'intermédiaire crucial dans la synthèse de bioconjugués à base d'ADN. Une stratégie adaptée de la méthode de réticulation conventionnelle utilise This compound pour former un ADN monobrin (ssDNA) phosphoramidé lié de manière covalente, qui est stable pendant plusieurs jours et démontre le potentiel pour diverses applications de bio-ingénierie .

Synthèse organique des tétrahydroquinoléines

En chimie organique, This compound est impliqué dans la synthèse de tétrahydroquinoléines fortement substituées par le biais d'une réaction en cascade à trois composants. Ce processus est important pour le développement de composés ayant des effets thérapeutiques potentiels .

Mécanisme D'action

1-Ethyl-3-(4-oxocyclohexyl)urea acts as a substrate for enzymes that catalyze the hydrolysis of urea derivatives. The hydrolysis of 1-Ethyl-3-(4-oxocyclohexyl)urea produces the corresponding acid, which can then be further metabolized by enzymes. Additionally, 1-Ethyl-3-(4-oxocyclohexyl)urea can act as an inhibitor of enzymes, such as cytochrome P450.

Biochemical and Physiological Effects

1-Ethyl-3-(4-oxocyclohexyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. Additionally, 1-Ethyl-3-(4-oxocyclohexyl)urea has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Avantages Et Limitations Des Expériences En Laboratoire

1-Ethyl-3-(4-oxocyclohexyl)urea has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in water, ethanol, and methanol. Additionally, it has a wide range of applications in the scientific and industrial research fields. However, 1-Ethyl-3-(4-oxocyclohexyl)urea has some limitations for use in laboratory experiments. It is volatile, and it is not very stable at elevated temperatures. Additionally, it can be toxic if inhaled or ingested.

Orientations Futures

There are several potential future directions for the use of 1-Ethyl-3-(4-oxocyclohexyl)urea in scientific research. It could be used in the development of new drugs, in the study of enzyme inhibitors, and in the study of protein-protein interactions. Additionally, it could be used in the study of molecular recognition processes and in the design of new catalysts. Finally, it could be used in the synthesis of new polymers and other compounds.

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-3-(4-oxocyclohexyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-2-10-9(13)11-7-3-5-8(12)6-4-7/h7H,2-6H2,1H3,(H2,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQIJWWXVWIGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)

![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)

![[3-Bromo-5-methoxy-4-(3-methylbenzyloxy)-phenyl]-methanol](/img/structure/B1386340.png)

![Methyl 2-[(2-chloropropanoyl)amino]-5,6,7,8-tetra-hydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1386344.png)

![1-([1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine](/img/structure/B1386345.png)

![N-[(2-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386357.png)